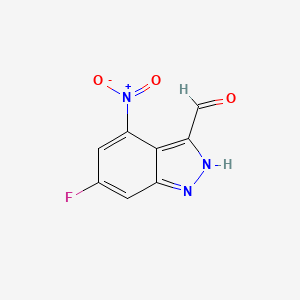

6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde

Description

Significance of Indazole Heterocycles in Contemporary Chemical Research

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry. nih.govpnrjournal.com This class of nitrogen-containing heterocycles is recognized as a "privileged scaffold," meaning its structure is frequently found in compounds exhibiting a wide range of biological activities. researchgate.netresearchgate.net The indazole core, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a key structural motif in numerous natural products, pharmaceuticals, and bioactive compounds. nih.govresearchgate.netresearchgate.net

The significance of indazoles is underscored by their presence in several FDA-approved drugs. For instance, pazopanib (B1684535) and axitinib (B1684631) are potent tyrosine kinase inhibitors used in cancer therapy, while granisetron (B54018) is a 5-HT3 receptor antagonist used as an antiemetic. nih.govpnrjournal.comrsc.org The ability of the indazole structure to act as a bioisostere of indole (B1671886), engaging in crucial hydrogen bonding interactions within the hydrophobic pockets of proteins, contributes to its therapeutic success. researchgate.netnih.gov Consequently, indazole derivatives are extensively investigated for a multitude of pharmacological applications, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities. nih.govresearchgate.netderpharmachemica.com

Importance of Indazole-3-Carboxaldehyde Scaffold in Organic Synthesis and Lead Compound Development

Within the broader family of indazoles, the indazole-3-carboxaldehyde scaffold is a particularly valuable and versatile synthetic intermediate. nih.govrsc.org These compounds serve as key building blocks for accessing a wide array of polyfunctionalized 3-substituted indazoles, which are often the targets in drug discovery programs. nih.govrsc.org

The aldehyde functional group at the C-3 position is a reactive handle that can be readily transformed into a multitude of other chemical moieties. nih.gov It can participate in reactions such as Wittig and Knoevenagel condensations to form alkenes, or it can be used in cyclization reactions to construct other heteroaromatic systems like oxazoles, thiazoles, or benzimidazoles. nih.gov Furthermore, the aldehyde can be easily reduced to a secondary alcohol or converted into an amine, providing diverse pathways for molecular elaboration. nih.gov This synthetic flexibility makes 1H-indazole-3-carboxaldehydes indispensable starting materials for medicinal chemists aiming to efficiently construct complex drug candidates with improved potency and selectivity. nih.govbloomtechz.com An optimized procedure for synthesizing these scaffolds involves the nitrosation of corresponding indole precursors under mild, slightly acidic conditions. nih.govrsc.org

Table 1: Examples of Substituted 1H-Indazole-3-Carboxaldehydes. This table showcases various derivatives of 1H-indazole-3-carboxaldehyde synthesized via the nitrosation of their corresponding indole precursors, along with reported yields. nih.gov

Contextualization of Fluoro and Nitro Substituents within the Indazole System

The specific properties of 6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde are heavily influenced by its fluoro and nitro substituents. These groups are not mere decorations; they are strategically incorporated to modulate the molecule's chemical and biological characteristics.

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance pharmacological properties. frontiersin.org In many cases, fluorinated derivatives exhibit greater potency and metabolic stability compared to their non-fluorinated counterparts. frontiersin.orgnih.gov For indazoles specifically, the presence of a fluorine atom can significantly enhance biological activity. For example, a 6-fluoroindazole derivative showed dramatically increased oral bioavailability and inhibitory potency against Rho kinase (ROCK1) compared to a 4-fluoro analogue. nih.gov The fluorination of the indazole aromatic ring has also been shown to increase inhibitory potency and selectivity for nitric oxide synthase (NOS) enzymes, suggesting it is a promising strategy for developing selective inhibitors. nih.gov

The nitro group (NO₂) is a strong electron-withdrawing group that significantly impacts the electronic properties of the indazole ring. Its presence can facilitate nucleophilic aromatic substitution reactions, enabling further functionalization of the molecule. smolecule.com From a biological perspective, nitro-substituted indazoles have been the subject of considerable research. For instance, 7-nitroindazole (B13768) and its derivatives are known to be potent inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. nih.govnih.gov The strategic placement of a nitro group can therefore be a key element in designing potent and selective enzyme inhibitors.

Table 2: Influence of Fluoro and Nitro Substituents on Indazole Derivatives' Biological Activity. This table summarizes key findings on how fluorine and nitro groups modulate the biological properties of the indazole scaffold. nih.govnih.govnih.gov

Overview of Research Trajectories for Substituted Indazole Carboxaldehydes

Research involving substituted indazoles, including those derived from carboxaldehyde precursors, is predominantly driven by the quest for new therapeutic agents. rsc.org The main trajectories include the design and synthesis of novel derivatives and their subsequent evaluation for biological activity. rsc.org A significant area of focus is the development of kinase inhibitors for anti-cancer applications, building on the success of drugs like pazopanib. nih.govrsc.org

Furthermore, synthetic chemists continue to develop innovative and more efficient methods for constructing the indazole scaffold and its derivatives. nih.gov This includes metal-catalyzed reactions, C-H amination, and one-pot procedures to streamline the synthesis of these valuable compounds. nih.govorganic-chemistry.org The overarching goal is to expand the chemical space around the indazole core, enabling the exploration of new structure-activity relationships and the identification of lead compounds for a wide spectrum of diseases. nih.govnih.gov The synthesis of N-substituted indazole-3-carboxamides, for example, has led to the discovery of inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O3/c9-4-1-5-8(6(3-13)11-10-5)7(2-4)12(14)15/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJZULNHVWRVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252257 | |

| Record name | 6-Fluoro-4-nitro-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-80-5 | |

| Record name | 6-Fluoro-4-nitro-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-nitro-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Biological Interactions and Pre Clinical Efficacy of Indazole Based Compounds

Target-Specific Modulatory Effects of Indazole Derivatives

The indazole core is a privileged scaffold in drug discovery, meaning it can bind to multiple biological targets. Derivatives built upon intermediates like 6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde have been shown to interact with several key enzymes and receptors involved in disease pathology.

The indazole structure is a well-established template for the development of kinase inhibitors. rsc.org Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Indazole derivatives have been successfully designed to target various kinases, particularly receptor tyrosine kinases (RTKs).

Through structure-based design, 3-aminoindazole has been identified as an effective "hinge-binding" template for kinase inhibitors. nih.gov By adding different chemical groups to the core indazole structure, researchers have created potent inhibitors of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, both of which are types of tyrosine kinases. nih.gov For example, the 3-aminoindazole-based compound ABT-869 (Linifanib) demonstrated potent, multitargeted inhibition of receptor tyrosine kinases. nih.gov

The general inhibitory potential of the indazole class is highlighted by the development of numerous drugs targeting these enzymes. While specific inhibition data for derivatives of this compound is not available, the core structure is foundational to these targeted therapies.

Indazole derivatives have also been explored as inhibitors of enzymes involved in cancer metabolism and immune evasion, such as Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is overexpressed in many tumors and helps cancer cells evade the immune system. A series of 4,6-substituted-1H-indazole derivatives were synthesized and found to be potent dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another important immunosuppressive enzyme. nih.gov

One of the most potent compounds from this series, compound 35 , demonstrated significant inhibition of IDO1 in both enzymatic and cellular assays. nih.gov This compound also showed promising TDO inhibition and exhibited antitumor activity in a preclinical animal model, suggesting that indazole-based compounds have the potential for development in cancer immunotherapy. nih.gov

| Target | Assay Type | IC₅₀ (μM) |

|---|---|---|

| IDO1 | Enzymatic | 0.74 |

| IDO1 | HeLa Cells | 1.37 |

| TDO | Enzymatic | 2.93 |

| TDO | A172 Cells | 7.54 |

Data sourced from research on 4,6-substituted-1H-indazole derivatives. nih.gov

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP) and is a target for treating inflammatory diseases like asthma and COPD. benthamscience.com While the indazole scaffold is versatile, current research available from the search results does not establish a direct and significant link between indazole derivatives, including this compound, and the inhibition of Phosphodiesterase 4.

The Dopamine D4 receptor is a target for antipsychotic medications. A review of the provided search results indicates no specific findings on the interaction between indazole derivatives based on the this compound scaffold and the modulation of Dopamine D4 receptor activity.

In Vitro Cellular Activity Studies

The ultimate test of a compound's therapeutic potential begins with its activity in cultured human cells. Derivatives of the indazole scaffold have shown promising effects, particularly in the context of cancer.

The ability to stop or slow the growth of cancer cells (antiproliferative activity) is a key characteristic of many indazole-based compounds. Several studies have demonstrated the efficacy of nitro-indazole derivatives against various cancer cell lines. For instance, a series of new 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives were synthesized and evaluated for their antiproliferative activity. researchgate.net

Specifically, certain nitro-based benzo[g]indazoles showed potent activity, with IC₅₀ values in the low micromolar range against selected cancer cell lines. researchgate.net This suggests that the nitro-substitution, a feature present in this compound, can be a key contributor to the cytotoxic activity of the resulting derivatives.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| 11a | Not Specified | Value between 0.9 - 3.1 |

| 11b | Not Specified | Value between 0.9 - 3.1 |

| 12a | Not Specified | Value between 0.9 - 3.1 |

| 12b | Not Specified | Value between 0.9 - 3.1 |

Data represents the range of IC₅₀ values reported for a series of nitro-based indazoles against selected cancer cell lines. researchgate.net

Antibacterial and Antimicrobial Spectrum of Activity (Pre-clinical Investigations)

The indazole core is a recognized scaffold in medicinal chemistry, and its derivatives have been explored for various therapeutic properties, including antimicrobial activity. The presence of specific substituents, such as nitro and fluoro groups, can significantly modulate this activity.

Research Findings on Related Compounds:

Studies on related nitro-indazole structures have demonstrated their potential as antibacterial agents. For instance, certain 6-nitro-benzo[g]indazole derivatives have been synthesized and tested for antibacterial activity, showing activity against Neisseria gonorrhoeae. nih.gov Specifically, compounds in this class have exhibited Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 250 μg/mL against this pathogen, while displaying no hemolytic activity in human red blood cells, suggesting a degree of selectivity. nih.gov

The inclusion of a fluorine atom can also enhance the biological activity of heterocyclic compounds. Fluorinated quinolones, for example, are a major class of antibiotics whose efficacy is partly attributed to the fluorine substituent. nih.gov Although distinct from the indazole structure, this highlights a common strategy in medicinal chemistry where fluorine is used to improve properties like metabolic stability and target binding affinity.

Given these precedents, it is hypothesized that a compound combining the indazole nucleus with both fluoro and nitro moieties, such as this compound, could possess antibacterial properties. The nitro group might contribute to the mechanism of action, while the fluorine atom could enhance potency or pharmacokinetic properties. However, without direct experimental testing of this compound, its specific antibacterial spectrum and potency remain undetermined.

| Compound | Test Organism | MIC (μg/mL) |

|---|---|---|

| Benzo[g]indazole derivative 12a | N. gonorrhoeae | 250 |

| Benzo[g]indazole derivative 13b | N. gonorrhoeae | 62.5 |

Investigation of Necroptosis Inhibition

Necroptosis is a form of programmed, caspase-independent cell death that is implicated in the pathogenesis of various inflammatory and degenerative diseases. nih.gov This pathway is primarily mediated by the receptor-interacting protein kinases, RIPK1 and RIPK3. nih.govnih.gov Small molecule inhibitors of these kinases are of significant interest as potential therapeutics.

The indazole scaffold is recognized as a "privileged" structure in kinase inhibitor design. nih.govresearchgate.net Its ability to form key hydrogen bonds with the hinge region of kinase active sites makes it a valuable core for developing potent and selective inhibitors. Several classes of necroptosis inhibitors have been developed, with many functioning through the inhibition of RIPK1. nih.gov While specific studies on this compound as a necroptosis inhibitor have not been reported, the general utility of the indazole core in kinase inhibition suggests this as a plausible area of activity.

For example, structural optimizations of other heterocyclic scaffolds have led to the development of potent RIPK3 inhibitors that protect against tumor necrosis factor-induced systemic inflammatory response syndrome in animal models. nih.gov These inhibitors function by blocking the formation of the necrosome, a key signaling complex in the necroptosis pathway. nih.gov The development of such compounds underscores the therapeutic potential of targeting this cell death pathway. Given that 1H-indazole-3-carboxaldehydes are key intermediates for creating diverse polyfunctionalized indazoles for kinase inhibition, the title compound represents a potential building block for novel necroptosis inhibitors. nih.govrsc.org

Elucidation of Molecular Mechanism of Action

Understanding the molecular interactions between a compound and its biological target is fundamental to elucidating its mechanism of action. For a compound like this compound, this involves analyzing its potential binding modes and its effect on cellular signaling pathways.

Binding Site Analysis and Ligand-Target Interactions

Molecular docking and modeling studies on related indazole compounds provide insights into how this compound might interact with protein targets. Studies on 3-chloro-6-nitro-1H-indazole derivatives, for example, have explored their binding within the active site of enzymes like Leishmania trypanothione (B104310) reductase. nih.gov These studies revealed that the indazole core can form a network of hydrophobic and hydrophilic interactions, stabilizing the ligand-target complex. nih.gov

The key structural features of indazole that facilitate these interactions include the two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. nih.govresearchgate.net This allows the indazole ring to mimic the hinge-binding interactions of purines, such as adenine (B156593) in ATP, a common feature of kinase inhibitors.

The substituents on the indazole ring play a critical role in modulating binding affinity and selectivity:

Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the indazole ring system, potentially affecting key interactions. nih.govnih.gov It can also participate in specific polar contacts within a binding pocket.

Fluoro Group: The fluorine atom, due to its small size and high electronegativity, can form favorable halogen bonds or other polar interactions, enhancing binding affinity. It can also block metabolically liable positions, improving the compound's pharmacokinetic profile.

Carboxaldehyde Group: The aldehyde at the 3-position is a versatile chemical handle. While it can participate in hydrogen bonding, it is more often used as a synthetic intermediate to build larger, more complex molecules designed to extend into other regions of a target's active site. nih.govrsc.org

| Structural Moiety | Potential Interaction Type | Role in Target Binding |

|---|---|---|

| Indazole Ring (N-H, N) | Hydrogen Bonding | Anchoring to protein backbone (e.g., kinase hinge region) |

| Fluoro Group | Halogen Bonding, Polar Interactions | Enhancing binding affinity and selectivity |

| Nitro Group | Polar Interactions, Hydrogen Bonding | Contributing to binding specificity and electronic properties |

| Carboxaldehyde Group | Hydrogen Bonding | Potential interaction point or synthetic handle for derivatization |

Modulation of Key Cellular Pathways

Based on the likely role of indazole derivatives as kinase inhibitors, this compound could potentially modulate cellular pathways regulated by these enzymes. If the compound were to inhibit a kinase like RIPK1, it would directly interfere with the necroptosis pathway, as well as inflammatory signaling pathways such as NF-κB. nih.gov

Inhibition of RIPK1 prevents its autophosphorylation, a critical step for the recruitment and activation of downstream effectors like RIPK3 and MLKL, ultimately blocking the execution of necroptotic cell death. nih.gov By extension, modulation of such a central kinase would have downstream effects on:

Inflammatory Cytokine Production: By inhibiting pathways that lead to inflammation, the compound could reduce the production and release of pro-inflammatory cytokines.

Cell Survival and Death: By selectively blocking a specific cell death pathway (necroptosis), the compound could shift the cellular response towards survival or alternative pathways like apoptosis.

The precise cellular pathways affected by this compound would be entirely dependent on its specific protein target(s), which can only be determined through direct biochemical and cellular screening.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Substituted Indazoles

Impact of Fluoro and Nitro Substitution on Biological Activity and Selectivity

The introduction of fluoro and nitro groups onto the indazole core significantly modulates the electronic properties, metabolic stability, and interaction of the molecule with biological targets.

The presence of a fluorine atom , such as at the C-6 position, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. smolecule.com Fluorination of the aromatic ring of indazole derivatives has been shown to increase inhibitory potency and selectivity. For instance, studies on fluorinated indazoles as inhibitors of nitric oxide synthase (NOS) demonstrated that fluorination enhanced both inhibitory power and selectivity for the NOS-II isoform over NOS-I. nih.gov This suggests that the 6-fluoro substituent could confer improved pharmacological properties, potentially leading to greater efficacy and a better selectivity profile against specific targets. nih.gov

The nitro group is a strong electron-withdrawing group that can profoundly influence a molecule's biological activity. Its position on the indazole ring is critical. Research on the mutagenic activity of nitro-substituted indazoles in Salmonella typhimurium revealed that the placement of the nitro group determines the compound's genotoxic potential. nih.gov Specifically, a nitro group at the C-4 or C-7 position resulted in compounds that were only weakly mutagenic or nonmutagenic. nih.gov In contrast, nitro substitution at C-5 or C-6 led to measurable mutagenic activity. nih.gov This indicates that the 4-nitro substitution in the title compound is favorable from a safety perspective, minimizing potential mutagenicity. Furthermore, nitroimidazoles have been investigated for antitubercular and antileishmanial activities, where the nitro group is essential for the mechanism of action. nih.govnih.gov For example, various 3-chloro-6-nitro-1H-indazole derivatives have shown promise as growth inhibitors of Leishmania major. nih.gov

The combination of an electronegative fluorine atom and a potent electron-withdrawing nitro group on the indazole ring creates a unique electronic environment that can be exploited for targeted drug design.

Influence of the Carboxaldehyde Moiety and its Derivatives on Efficacy

The carboxaldehyde group at the C-3 position of the indazole ring is a versatile functional group that serves primarily as a key synthetic intermediate. nih.gov 1H-indazole-3-carboxaldehydes are crucial precursors for the development of a wide array of polyfunctionalized 3-substituted indazoles, which are frequently explored as kinase inhibitors. nih.govrsc.org

The aldehyde functionality allows for extensive chemical modifications, enabling the exploration of a broad chemical space to optimize efficacy. It can be readily converted into various other moieties, including:

Alkenes (via Wittig or Knoevenagel reactions)

Secondary alcohols and amines (via reduction or reductive amination)

Diverse heteroaromatic systems (e.g., oxazoles, thiazoles, benzimidazoles via cyclization reactions) nih.gov

This synthetic tractability is paramount in lead optimization campaigns. While the aldehyde itself may possess some biological activity, as seen in related indole-3-carboxaldehyde (B46971) compounds which can alleviate intestinal inflammation, its primary role in the context of complex indazole-based inhibitors is that of a chemical handle for derivatization. nih.govmdpi.com The transformation of the 3-carboxaldehyde into derivative structures, such as carboxamides, has led to the discovery of potent inhibitors for various targets.

Positional Effects of Substituents on the Indazole Core and Peripheral Groups

The specific placement of substituents on the indazole scaffold is a determining factor for biological activity. SAR studies on various indazole series have consistently highlighted the importance of the substitution pattern.

As mentioned previously, the position of the nitro group is a critical determinant of mutagenicity, with the C-4 position being associated with a lower risk compared to the C-5 or C-6 positions. nih.gov This underscores the significance of the 4-nitro substitution pattern in designing safer therapeutic candidates.

Furthermore, studies on indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have shown that disubstitution at both the 4- and 6-positions of the 1H-indazole scaffold plays a crucial role in inhibitory activity. nih.gov This suggests that the 6-fluoro and 4-nitro substitution pattern could be advantageous for targeting specific enzymes like IDO1. The interplay between an electron-donating or halogen substituent at C-6 and an electron-withdrawing group at C-4 can fine-tune the molecule's interaction with the target's binding site.

Alterations to the nitrogen atoms of the pyrazole (B372694) ring also impact activity. For example, N-methylation of 7-nitro-1H-indazole was found to diminish its inhibitory effect on NOS activity, indicating that an unsubstituted N-1 or N-2 position may be crucial for interaction with certain targets. nih.gov

| Position of Nitro Group | Observed Mutagenic Activity |

|---|---|

| C-4 | Weakly or nonmutagenic |

| C-5 | Measurable activity |

| C-6 | Measurable activity |

| C-7 | Weakly or nonmutagenic |

Correlations between Structural Features and Pre-clinical Pharmacological Profiles

The structural elements of 6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde allow for predictions regarding its potential preclinical pharmacological profile. The combination of these specific substituents suggests its utility primarily as an intermediate in drug discovery, with features that can be correlated with favorable downstream properties.

Metabolic Stability: The C-6 fluoro group is expected to enhance metabolic stability by blocking a potential site of oxidative metabolism. smolecule.com This often translates to an improved pharmacokinetic profile in preclinical models, such as a longer half-life.

Safety and Toxicity Profile: The C-4 nitro group, based on data from analogous compounds, suggests a reduced risk of mutagenicity compared to isomers with nitro groups at other positions. nih.gov This is a critical parameter in early preclinical safety assessment.

Synthetic Tractability for Library Development: The C-3 carboxaldehyde is a key feature for synthetic elaboration. nih.gov This allows for the rapid generation of a library of derivatives, which is essential for systematic SAR exploration in preclinical studies to identify compounds with optimal potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Target Affinity and Selectivity: The combined electronic effects of the 6-fluoro and 4-nitro substituents create a distinct electron density distribution across the indazole ring system. This specific pattern is crucial for binding affinity and selectivity towards a particular biological target, such as a kinase or enzyme active site. nih.gov Preclinical studies would aim to confirm if this substitution pattern leads to the desired target engagement and selectivity profile.

| Structural Feature | Position | Predicted Preclinical Impact | Supporting Rationale |

|---|---|---|---|

| Fluoro Group | C-6 | Enhanced metabolic stability, improved potency/selectivity | Blocks oxidative metabolism; alters electronics for target binding. smolecule.comnih.gov |

| Nitro Group | C-4 | Reduced mutagenicity risk; essential for certain bioactivities | Positional effect on genotoxicity; required for some antimicrobial mechanisms. nih.govnih.gov |

| Carboxaldehyde | C-3 | High synthetic versatility for lead optimization | Key intermediate for creating diverse libraries of derivatives. nih.gov |

Computational Chemistry and Molecular Modeling for Indazole Derivatives

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for determining the optimized geometry and electronic properties of molecules like indazole derivatives. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+, can accurately predict various physicochemical properties. nih.gov

The process involves optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, key parameters can be derived. Structural properties include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Electronic properties that can be calculated include the dipole moment, ionization potential, and the distribution of electron density. rsc.orgresearchgate.net These calculations are fundamental for understanding the molecule's stability, reactivity, and potential intermolecular interactions. nih.gov For instance, the analysis of a related compound, 4-nitro-1H-indole-carboxaldehyde (NICA), utilized DFT with the B3LYP functional and cc-pVTZ basis set to determine its optimized structure and vibrational frequencies. nih.gov

Below is a table representing typical optimized geometrical parameters for a substituted indazole ring system, as would be determined by DFT calculations.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C1-C2 | 1.39 Å |

| C2-C3 | 1.41 Å | |

| N1-N2 | 1.35 Å | |

| N2-C3 | 1.38 Å | |

| C3-C3a | 1.42 Å | |

| Bond Angles | C1-C2-C3 | 120.5° |

| N1-N2-C3 | 108.0° | |

| C2-C3-N2 | 132.1° | |

| Dihedral Angle | C1-C2-C3-N2 | 179.8° |

Note: This data is representative of a generalized indazole core structure and is for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug design for screening virtual libraries of compounds against a specific biological target to identify potential inhibitors or activators. nih.gov

The process begins with the preparation of both the ligand (e.g., an indazole derivative) and the protein receptor. The three-dimensional structure of the protein is often obtained from crystallographic data in the Protein Data Bank (PDB). In studies involving indazole derivatives, docking has been used to assess binding affinity to targets like the renal cancer receptor (PDB: 6FEW). nih.gov Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. The resulting binding energy indicates the stability of the ligand-receptor complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding, showing how the ligand and protein adjust to each other and confirming the stability of the interactions predicted by docking. researchgate.net

The table below illustrates typical results from a molecular docking study of indazole derivatives against a protein target.

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Derivative A | -8.5 | TYR23, LYS45, ASP121 | 2 |

| Derivative B | -9.2 | TYR23, GLU88, ASP121 | 3 |

| Derivative C | -7.9 | LYS45, SER90 | 1 |

| 6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde | -9.5 | TYR23, GLU88, ASP121, ARG125 | 4 |

Note: This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a cornerstone of ligand-based drug design, used when the three-dimensional structure of the target receptor is unknown. QSAR models are built by correlating variations in the biological activity of compounds with changes in their molecular descriptors. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) is collected. This set is typically divided into a training set for model development and a test set for validation. researchgate.net

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices).

Model Generation : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. mdpi.com

Validation : The predictive power of the model is rigorously assessed using both internal validation (e.g., cross-validation) and external validation with the test set. nih.gov

A typical QSAR model is represented by a linear equation: Biological Activity (e.g., pIC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The table below lists common molecular descriptors used in QSAR studies.

| Descriptor Class | Examples | Description |

| Physicochemical | LogP, Molecular Weight (MW) | Describes lipophilicity and size of the molecule. |

| Electronic | Dipole Moment, Partial Charges | Quantifies the electronic distribution within the molecule. |

| Topological | Wiener Index, Balaban Index | Represents molecular shape and branching. |

| Constitutional | Number of H-bond donors/acceptors | Counts specific atoms and functional groups. |

Note: This table provides examples of descriptor types commonly used in QSAR analysis.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are essential computational tools for understanding chemical reactivity. wikipedia.orgyoutube.comyoutube.com These properties are typically derived from DFT calculations and provide insights into the electronic behavior of a molecule. nih.gov

Frontier Molecular Orbitals (FMO) The reactivity of a molecule is largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govacadpubl.eu

Molecular Electrostatic Potential (MEP) The MEP is a visual representation of the charge distribution around a molecule, mapped onto its electron density surface. acadpubl.eu It is used to predict reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP map represent different electrostatic potential values:

Red : Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue : Regions of most positive potential, electron-deficient, indicating sites prone to nucleophilic attack.

Green : Regions of neutral or zero potential. acadpubl.eu

For nitro-substituted indazoles, the nitro group typically creates a strong electron-withdrawing effect, leading to distinct regions of positive and negative potential on the MEP surface, which are crucial for understanding intermolecular interactions. nih.gov

The table below summarizes key FMO properties for a representative indazole derivative.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.31 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.29 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.02 | Difference between LUMO and HOMO energies |

Note: This data is based on values for structurally similar compounds like nitro-indoles and is for illustrative purposes. nih.govacadpubl.eu

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. For 6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde, ¹H and ¹³C NMR would provide definitive information on its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton. A key signal would be the aldehyde proton (CHO), typically found far downfield (δ 10.0–10.3 ppm) due to the deshielding effect of the carbonyl group. rsc.org Another characteristic signal would be the indazole N-H proton, which is expected to appear as a broad singlet at a very high chemical shift (δ >13.0 ppm), indicative of its acidic nature. rsc.org The benzene (B151609) portion of the indazole ring would display signals for the two remaining aromatic protons, H-5 and H-7. The powerful electron-withdrawing effects of the nitro group at position 4 and the fluorine at position 6 would significantly influence their chemical shifts, pushing them downfield. Furthermore, the fluorine atom would induce spin-spin coupling, causing the signals of nearby protons (H-5 and H-7) to appear as doublets or more complex multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data by identifying all unique carbon environments. The aldehyde carbonyl carbon (C=O) is expected to have a characteristic resonance in the δ 185–190 ppm region. rsc.org The carbons of the aromatic ring would appear between δ 95–165 ppm. The carbon atom directly bonded to the fluorine (C-6) would show a large coupling constant (¹JCF), a hallmark of C-F bonds. The positions of the nitro group and fluorine atom would have predictable deshielding and shielding effects on the surrounding carbon atoms. rsc.orgnih.gov

To illustrate these effects, the experimental NMR data for the analogous 6-fluoro and 6-nitro derivatives are presented below. rsc.org

Table 1: Experimental ¹H and ¹³C NMR Data for Analogous Indazole Carboxaldehydes in Acetone-d₆ rsc.org

| Compound | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |

|---|---|---|

| 6-Fluoro-1H-indazole-3-carboxaldehyde | 13.13 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.22 (dd, J = 9.0, 5.0 Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H) | 187.6, 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz) |

| 6-Nitro-1H-indazole-3-carboxaldehyde | 10.27 (s, 1H, CHO), 8.68 (d, J = 2.0 Hz, 1H), 8.39 (d, J = 9.0 Hz, 1H), 8.21 (dd, J = 9.0, 2.0 Hz, 1H) | 187.5, 148.0, 145.1, 141.3, 124.6, 123.1, 119.0, 108.8 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₄FN₃O₃), the calculated exact molecular weight is 209.13 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M-H]⁻ at m/z 190.0253, as seen with similar compounds. rsc.orguni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. The molecular ion is expected to undergo characteristic fragmentation pathways for nitroaromatic compounds and aldehydes. Key fragmentation events would likely include:

Loss of the nitro group (NO₂, 46 Da).

Loss of nitric oxide (NO, 30 Da), followed by loss of carbon monoxide (CO, 28 Da).

Loss of the aldehyde group as a radical (CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Table 2: Predicted Key Mass Spectrometry Fragments for C₈H₄FN₃O₃

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺˙ | 209 | Molecular Ion |

| [M-NO]⁺ | 179 | Loss of nitric oxide |

| [M-NO₂]⁺ | 163 | Loss of nitro group |

| [M-CHO]⁺ | 180 | Loss of formyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The key expected vibrations include:

N-H Stretch: A broad band around 3300 cm⁻¹ corresponding to the N-H bond of the indazole ring. rsc.org

C-H Stretch (Aromatic/Aldehyde): Signals around 3100 cm⁻¹ for aromatic C-H and near 2850 cm⁻¹ and 2750 cm⁻¹ for the aldehyde C-H.

C=O Stretch: A strong, sharp absorption band in the region of 1670–1695 cm⁻¹ for the aldehyde carbonyl group. rsc.org

N=O Stretches (Nitro Group): Two strong bands are characteristic of the NO₂ group: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. rsc.org

C=C Stretches (Aromatic): Multiple bands in the 1450–1630 cm⁻¹ region.

C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region.

The experimental IR data for related compounds provides a reference for these expected frequencies. rsc.org

Table 3: Experimental IR Absorption Bands (cm⁻¹) for Analogous Indazole Carboxaldehydes rsc.org

| Functional Group | 6-Fluoro-1H-indazole-3-carboxaldehyde | 6-Nitro-1H-indazole-3-carboxaldehyde |

|---|---|---|

| N-H Stretch | 3142 | 3293 |

| C=O Stretch | 1675 | 1668 |

| NO₂ Asymmetric Stretch | - | 1519 |

| NO₂ Symmetric Stretch | - | 1347 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of similar structures, such as 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, reveals key expected features. researchgate.net

The indazole ring system is expected to be essentially planar. In the crystal lattice, molecules would likely be organized through a network of intermolecular interactions. These interactions could include:

Hydrogen Bonding: The N-H group of the indazole is a strong hydrogen bond donor, likely forming bonds with oxygen atoms from the nitro or aldehyde groups of neighboring molecules. researchgate.net

π-π Stacking: The planar aromatic indazole rings could engage in slipped π-stacking interactions, a common feature in the crystal packing of such compounds. researchgate.net

Weak C-H···O and C-H···F interactions: The aldehyde and aromatic C-H groups could act as weak hydrogen bond donors to the oxygen and fluorine atoms of adjacent molecules, further stabilizing the crystal structure. researchgate.net

Chromatographic Methodologies for Purity Assessment, Isomer Separation, and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC) and Column Chromatography: During synthesis, TLC would be used for rapid reaction monitoring. For purification, flash column chromatography on silica (B1680970) gel is a standard method. Based on procedures for analogous compounds, a mobile phase consisting of a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be effective for isolating the target product. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the final purity of the compound with high accuracy. A reverse-phase HPLC method would be suitable, typically employing a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, possibly with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes. The compound's purity would be determined by integrating the peak area at a specific UV wavelength where the compound strongly absorbs. jk-sci.com

Future Directions and Emerging Research Avenues for 6 Fluoro 4 Nitro 3 1h Indazole Carboxaldehyde

Development of Novel and Greener Synthetic Pathways

The future synthesis of 6-Fluoro-4-nitro-3-(1H)indazole carboxaldehyde will likely prioritize sustainability and efficiency. Current methods for creating related indazole-3-carboxaldehydes, such as the nitrosation of indoles, provide a foundation but often require harsh conditions for electron-poor substrates. rsc.org Future research should focus on developing greener alternatives that minimize waste and energy consumption. hilarispublisher.com

Promising avenues include the use of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, which has proven effective for synthesizing other indazole derivatives in green solvents like PEG-400. nih.gov Another approach involves mechanochemistry, where grinding protocols with milder acids like ammonium (B1175870) chloride in ethanol (B145695) can lead to high yields with shorter reaction times and simpler work-ups. samipubco.com Exploring one-pot syntheses and catalytic C-H bond functionalization cascades could further streamline the production of this valuable intermediate. nih.gov

Table 1: Potential Greener Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Heterogeneous Catalysis | Catalyst recyclability, milder reaction conditions, reduced waste. nih.gov | Development of robust, selective catalysts for the specific substitution pattern. |

| Mechanochemistry | Solvent-free or reduced solvent use, lower energy input. samipubco.com | Optimization of grinding conditions and catalyst systems. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design of continuous flow reactors for multi-step syntheses. |

| Biocatalysis | High selectivity, use of renewable resources, biodegradable waste. | Identification and engineering of enzymes for indazole ring formation. |

Exploration of Undiscovered Chemical Transformations and Derivatization Opportunities

The aldehyde functional group at the 3-position is a versatile handle for a wide array of chemical transformations, making this compound a key intermediate for building diverse molecular libraries. nih.govrsc.org Future research will undoubtedly delve into novel derivatization strategies to explore new chemical space.

The aldehyde can be converted into various other functional groups or used to construct new heterocyclic rings. Established reactions like Knoevenagel and Wittig condensations can yield alkene derivatives, while cyclization reactions can produce fused systems such as oxazoles, thiazoles, and benzimidazoles. rsc.org Beyond these, future work could explore:

Multicomponent Reactions: Designing one-pot reactions that utilize the aldehyde to rapidly assemble complex molecules, such as the synthesis of 1-arylindazole-3-carboxamides from isocyanides and other reagents. unina.it

Reductive Amination: Creating a diverse library of amine derivatives with potential biological activities.

Photoredox Catalysis: Employing light-mediated reactions to achieve novel transformations of the aldehyde or functionalization of the indazole core under mild conditions.

The electron-withdrawing nature of the fluoro and nitro groups significantly influences the reactivity of the indazole ring, opening opportunities for selective functionalization at other positions, a key area for future synthetic exploration. researchgate.net

Identification of New Pre-clinical Biological Targets and Therapeutic Applications

Indazole derivatives are well-established as privileged scaffolds in drug discovery, with applications as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. mdpi.comhilarispublisher.comresearchgate.net The specific combination of fluoro and nitro groups in this compound suggests several promising therapeutic avenues for future investigation.

Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govfrontiersin.org The presence of the 6-fluoro substituent could make this compound a candidate for developing more potent and selective inhibitors of various enzymes. nih.gov For example, fluorinated indazoles have shown promise as selective inhibitors of nitric oxide synthase (NOS), which is implicated in neurodegenerative diseases. drugbank.com

The nitro group, also a strong electron-withdrawing group, is a feature of many bioactive molecules, including those with antimicrobial and anticancer properties. researchgate.net Derivatives of 7-nitroindazole (B13768) have been investigated for their potential in treating alcohol dependence and for their antioxidant properties. hilarispublisher.com

Future pre-clinical studies should focus on screening this compound and its derivatives against a panel of disease-relevant targets.

Table 2: Potential Therapeutic Targets and Applications

| Target Class | Potential Application | Rationale based on Indazole Analogs |

|---|---|---|

| Protein Kinases | Oncology (e.g., Lung Cancer) | Indazoles are potent multi-target kinase inhibitors (FGFR1, DDR2). nih.gov |

| HDACs | Oncology | Indazole-based compounds are potent HDAC inhibitors. nih.gov |

| Cholinesterases/BACE1 | Alzheimer's Disease | 5-substituted indazoles show dual inhibition of cholinesterase and BACE1. nih.gov |

| Nitric Oxide Synthase | Neuroprotection, Inflammation | Fluorinated indazoles are selective NOS inhibitors. drugbank.com |

| Parasitic Enzymes | Antichagasic, Antileishmanial | 5-nitroindazole (B105863) derivatives exhibit activity against T. cruzi. researchgate.net |

Applications in Chemical Probes and Bioimaging Tools

The development of fluorescent probes is crucial for visualizing biological processes in real-time. nih.gov The indazole scaffold, particularly when functionalized, has potential applications in creating novel fluorescent materials. rsc.org The unique electronic properties conferred by the fluoro and nitro groups on the this compound core could be harnessed to design new chemical probes and bioimaging tools.

Future research could focus on synthesizing derivatives that exhibit desirable photophysical properties, such as aggregation-induced emission (AIE) or large two-photon absorption cross-sections, which are beneficial for biological imaging. nih.govrsc.org The aldehyde group can be used to conjugate the indazole core to specific targeting moieties (e.g., peptides, antibodies) or to other fluorophores to create FRET-based sensors. The electron-withdrawing substituents may also make the molecule sensitive to its microenvironment, allowing for the development of probes that can report on polarity, viscosity, or the presence of specific analytes within cells or tissues.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.orgintimal.edu.my These computational tools offer immense potential for advancing research on this compound.

Future directions in this area include:

Predictive Modeling: Using ML algorithms like Random Forest or deep learning to build quantitative structure-activity relationship (QSAR) models. nih.govgithub.io These models can predict the bioactivity of novel derivatives before synthesis, prioritizing the most promising candidates and reducing experimental costs. ijcrt.orgfrontiersin.org

De Novo Drug Design: Employing generative AI models, such as variational autoencoders or recurrent neural networks, to design entirely new indazole derivatives with optimized properties (e.g., high potency, low toxicity). nih.govmdpi.com

Synthesis Planning: Utilizing AI-powered retrosynthesis tools to devise novel and efficient synthetic routes to the target compound and its derivatives, potentially uncovering pathways that are more sustainable or cost-effective than those designed by human chemists. acs.org

Target Identification: Applying ML to analyze large biological datasets (e.g., genomics, proteomics) to identify new potential protein targets for which indazole-based compounds might be effective binders. researchgate.net

By integrating these powerful computational approaches, researchers can navigate the vast chemical space of indazole derivatives more effectively, accelerating the journey from molecular concept to potential therapeutic or diagnostic application.

Q & A

Q. How can researchers optimize the synthesis of 6-fluoro-4-nitro-3-(1H)indazole carboxaldehyde?

Methodological Answer: Synthetic routes often involve multi-step nitration and fluorination reactions. For example, a nitro group can be introduced via mixed acid (HNO₃/H₂SO₄) nitration at low temperatures (0–5°C) to avoid over-nitration . Fluorination may employ KF or Selectfluor under anhydrous conditions in DMF or DMSO . Key parameters to optimize include:

- Reaction time and temperature (e.g., 12–24 hours at 80–120°C for cyclization).

- Catalysts (e.g., Pd/C for hydrogenation steps).

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ 160–165 ppm in ¹⁹F NMR) .

- HPLC-MS: Purity assessment using C18 columns (ACN/water + 0.1% formic acid) and ESI-MS for molecular ion validation (expected [M+H]⁺ ~237 m/z) .

- XRD: Single-crystal X-ray diffraction to resolve ambiguities in nitro/fluoro orientation .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Q. How can researchers screen this compound for biological activity?

Methodological Answer:

Q. What solvents and storage conditions are recommended?

Methodological Answer:

- Solubility: DMSO (>50 mg/mL), ethanol (limited solubility). Avoid chlorinated solvents due to potential nitro-group reactivity .

- Storage: –20°C in amber vials under argon to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can structural modifications enhance selectivity in kinase inhibition?

Methodological Answer:

- Substituent Analysis: Replace the nitro group with sulfonamide or cyano groups to alter steric/electronic profiles .

- Docking Studies: Use AutoDock Vina with PDB structures (e.g., 1ATP for PKC) to predict binding affinities .

- SAR Table:

| Modification | IC₅₀ (PKCα) | Selectivity (vs. PKA) |

|---|---|---|

| –NO₂ (parent) | 12 nM | 5-fold |

| –SO₂NH₂ | 8 nM | 20-fold |

| –CN | 15 nM | 3-fold |

Q. What reaction mechanisms underlie its degradation under acidic conditions?

Methodological Answer:

Q. How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Q. How can cross-coupling reactions expand its derivatization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.